REACTION_CXSMILES
|
[P:1]([O:11][C:12](C)(C)C)([O:6]C(C)(C)C)([O:3]C[Cl:5])=[O:2].[I-].[Na+].[CH3:18][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:24]=1[C:25]1[CH:26]=[C:27]([N:52]2[CH2:57][CH2:56][N:55]([CH3:58])[CH2:54][CH2:53]2)[N:28]=[CH:29][C:30]=1[N:31]([C:33]([C:35]([C:38]1[CH:39]=[C:40]([C:48]([F:51])([F:50])[F:49])[CH:41]=[C:42]([C:44]([F:47])([F:46])[F:45])[CH:43]=1)([CH3:37])[CH3:36])=[O:34])[CH3:32].[ClH:59].O1CCOCC1>CC(C)=O>[ClH:5].[Cl-:59].[F:47][C:44]([F:45])([F:46])[C:42]1[CH:43]=[C:38]([C:35]([CH3:36])([CH3:37])[C:33]([N:31]([C:30]2[C:25]([C:24]3[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=3[CH3:18])=[CH:26][C:27]([N:52]3[CH2:53][CH2:54][N+:55]([CH3:58])([CH2:12][O:11][P:1]([OH:6])([OH:3])=[O:2])[CH2:56][CH2:57]3)=[N:28][CH:29]=2)[CH3:32])=[O:34])[CH:39]=[C:40]([C:48]([F:49])([F:51])[F:50])[CH:41]=1 |f:1.2,7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(OCCl)(OC(C)(C)C)OC(C)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=CC1C=2C=C(N=CC2N(C)C(=O)C(C)(C)C=3C=C(C=C(C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 5° C. for at least 2 h at 5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated salts were filtered off
|
Type
|
DISTILLATION
|
Details
|
the acetone distilled under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the crude product dissolved in 43.0 g of methanol
|
Type
|
DISTILLATION
|
Details
|
methanol is distilled off at 40° C. under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled at 5° C.
|
Type
|
CUSTOM
|
Details
|
The product was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
purified by additional slurry in acetone (238 g)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with acetone (47 g) and pentane (2×72 g)
|
Name
|
|
Type
|
|
Smiles
|
Cl.[Cl-].FC(C=1C=C(C=C(C1)C(F)(F)F)C(C(=O)N(C)C=1C(=CC(=NC1)N1CC[N+](CC1)(COP(=O)(O)O)C)C1=C(C=CC=C1)C)(C)C)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |